N-[(1S)-1-(4-chlorophenyl)ethyl]-3-[3-[[4-(trifluoromethoxy)phenyl]methyl]imidazo[4,5-b]pyridin-2-yl]propanamide
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Overview
Description
CRT0273750 modulates LPA levels in plasma and is suitable for in vivo studies.
Scientific Research Applications
Synthesis and Chemical Properties
- Various imidazo[4,5-b]pyridine derivatives have been synthesized and studied for their chemical properties and potential applications. These compounds, including the one , demonstrate interesting chemical behaviors and structural characteristics. For instance, the synthesis of novel imidazo[1,2-a]pyrimidine compounds was detailed by Liu (2013), showing the chemical process of creating similar structures (J. Liu, 2013).
Biological Activity
- Research has also explored the biological activity of similar imidazo[1,2-a]pyridine compounds. These studies have shown that such compounds exhibit a range of biological activities. For example, research by Bhuva et al. (2015) demonstrated moderate activity against various bacteria and fungi (V. V. Bhuva, V. N. Bhadani, H. D. Purohit, D. M. Purohit, 2015).
Pharmacological Potential
- Some imidazo[4,5-b]pyridine derivatives have been studied for their potential in pharmacology. These compounds have been examined for their interaction with receptors and their possible use as therapeutic agents. A study by Barlin et al. (1997) explored the interaction of these compounds with central and mitochondrial benzodiazepine receptors, highlighting their potential pharmacological significance (G. Barlin, L. P. Davies, P. Harrison, 1997).
Corrosion Inhibition
- Imidazo[4,5-b]pyridine derivatives have also been evaluated for their performance as corrosion inhibitors. This application is crucial in industrial settings where metal preservation is key. Research by Saady et al. (2021) on the inhibition performance of imidazo[4,5-b]pyridine derivatives against mild steel corrosion provides insights into this application (A. Saady, Z. Rais, F. Benhiba, R. Salim, K. Alaoui, N. Arrousse, F. Elhajjaji, M. Taleb, K. Jarmoni, Y. Rodi, I. Warad, A. Zarrouk, 2021).
properties
CAS RN |
1979939-16-6 |
---|---|
Product Name |
N-[(1S)-1-(4-chlorophenyl)ethyl]-3-[3-[[4-(trifluoromethoxy)phenyl]methyl]imidazo[4,5-b]pyridin-2-yl]propanamide |
Molecular Formula |
C25H22ClF3N4O2 |
Molecular Weight |
502.9222 |
IUPAC Name |
N-[(1S)-1-(4-chlorophenyl)ethyl]-3-[3-[[4-(trifluoromethoxy)phenyl]methyl]imidazo[4,5-b]pyridin-2-yl]propanamide |
InChI |
InChI=1S/C25H22ClF3N4O2/c1-16(18-6-8-19(26)9-7-18)31-23(34)13-12-22-32-21-3-2-14-30-24(21)33(22)15-17-4-10-20(11-5-17)35-25(27,28)29/h2-11,14,16H,12-13,15H2,1H3,(H,31,34)/t16-/m0/s1 |
InChI Key |
HXYXHSDYBDFOFO-INIZCTEOSA-N |
SMILES |
CC(C1=CC=C(C=C1)Cl)NC(=O)CCC2=NC3=C(N2CC4=CC=C(C=C4)OC(F)(F)F)N=CC=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
CRT0273750; CRT 0273750; CRT-0273750 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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